molecular formula C6F8 B13422754 1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene CAS No. 377-70-8

1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene

Cat. No.: B13422754
CAS No.: 377-70-8
M. Wt: 224.05 g/mol
InChI Key: NYEZNHLGLOQHEE-UHFFFAOYSA-N
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Description

1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene is a fluorinated organic compound with the molecular formula C6F8. This compound is characterized by the presence of eight fluorine atoms attached to a cyclohexadiene ring, making it highly fluorinated and chemically unique .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene typically involves the fluorination of cyclohexadiene derivatives. One common method is the direct fluorination of 1,3-cyclohexadiene using elemental fluorine (F2) under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas .

Industrial Production Methods

Industrial production of this compound may involve the use of specialized fluorination agents and reactors designed to handle the exothermic nature of fluorination reactions. The process often includes steps for purification and isolation of the desired product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield partially fluorinated cyclohexadiene derivatives, while electrophilic addition can result in fully saturated fluorinated cyclohexane derivatives .

Scientific Research Applications

1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene exerts its effects is primarily through its highly electronegative fluorine atoms. These atoms can influence the electronic properties of the compound, making it highly reactive in certain chemical environments. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene is unique due to its specific arrangement of fluorine atoms on a cyclohexadiene ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .

Properties

CAS No.

377-70-8

Molecular Formula

C6F8

Molecular Weight

224.05 g/mol

IUPAC Name

1,2,3,4,5,5,6,6-octafluorocyclohexa-1,3-diene

InChI

InChI=1S/C6F8/c7-1-2(8)4(10)6(13,14)5(11,12)3(1)9

InChI Key

NYEZNHLGLOQHEE-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(C(C(=C1F)F)(F)F)(F)F)F)F

Origin of Product

United States

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